molecular formula C17H16F3NO2 B13414333 Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate CAS No. 68749-59-7

Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate

Cat. No.: B13414333
CAS No.: 68749-59-7
M. Wt: 323.31 g/mol
InChI Key: DGGGUUTVPUQZCV-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate is an ester derivative of 2-[3-(trifluoromethyl)anilino]benzoic acid, featuring an isopropyl ester group. Its molecular formula is C17H16F3NO3, with a molecular weight of 335.31 g/mol. The compound’s structure includes a trifluoromethyl-substituted anilino moiety attached to a benzoate core, a design common in non-steroidal anti-inflammatory drugs (NSAIDs). The isopropyl ester group influences its physicochemical properties, such as lipophilicity (logP ≈ 3.7) and solubility, distinguishing it from other derivatives .

Properties

CAS No.

68749-59-7

Molecular Formula

C17H16F3NO2

Molecular Weight

323.31 g/mol

IUPAC Name

propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate

InChI

InChI=1S/C17H16F3NO2/c1-11(2)23-16(22)14-8-3-4-9-15(14)21-13-7-5-6-12(10-13)17(18,19)20/h3-11,21H,1-2H3

InChI Key

DGGGUUTVPUQZCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Flufenamic Acid Isopropyl Ester can be synthesized through an esterification reaction, where flufenamic acid reacts with isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to ensure maximum yield and purity of Flufenamic Acid Isopropyl Ester. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. After the reaction, the product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Flufenamic Acid Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Flufenamic acid and isopropyl alcohol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the ester.

Scientific Research Applications

Flufenamic Acid Isopropyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Flufenamic Acid Isopropyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it is known to bind to and reduce the activity of prostaglandin F synthase and activate TRPC6 channels .

Comparison with Similar Compounds

Etofenamate (2-(2-Hydroxyethoxy)ethyl Ester)

Structure: 2-(2-Hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate Molecular Formula: C18H18F3NO4 Molecular Weight: 369.34 g/mol Key Differences:

  • The 2-(2-hydroxyethoxy)ethyl ester introduces a polar hydroxyethoxy group, increasing water solubility compared to the isopropyl ester in the target compound.
  • logP : 3.69 (slightly lower than the target compound’s estimated ~3.7), indicating marginally better solubility in aqueous environments .
    Pharmacological Profile :
  • Etofenamate is a clinically used NSAID with cyclooxygenase (COX) inhibitory activity. Its hydroxyethoxy group may form hydrogen bonds with COX-2’s active site, enhancing binding affinity. Molecular docking studies (e.g., using AutoDock Vina) suggest this group contributes to sustained enzyme interaction .

2-[3-(Trifluoromethyl)anilino]benzohydrazide

Structure : Hydrazide derivative of the benzoic acid core.
Molecular Formula : C14H12F3N3O
Molecular Weight : 319.26 g/mol
Key Differences :

  • Replacement of the ester with a hydrazide group increases polarity, reducing logP (~2.5) and enhancing solubility in polar solvents.
  • The hydrazide moiety may shift biological activity toward antimicrobial or antiviral targets rather than anti-inflammatory pathways, as seen in related hydrazide derivatives .

3-(2-Trifluoromethylphenyl)propionic Acid

Structure : Carboxylic acid derivative with a trifluoromethylphenyl group.
Molecular Formula : C10H9F3O2
Molecular Weight : 218.17 g/mol
Key Differences :

  • The carboxylic acid group confers higher ionization at physiological pH, improving water solubility but limiting blood-brain barrier penetration.
  • Propionic acid derivatives (e.g., ibuprofen) are established NSAIDs, suggesting the target compound’s esterification strategy aims to balance bioavailability and gastrointestinal tolerability .

Research Findings and Mechanistic Insights

Ester Group Impact: The isopropyl ester in the target compound enhances lipophilicity, favoring membrane permeability and prolonged half-life compared to etofenamate’s hydroxyethoxy group. However, it may reduce aqueous solubility, necessitating formulation adjustments for drug delivery . Hydrazide derivatives exhibit lower logP values, making them suitable for intravenous applications but less effective in crossing lipid membranes .

Trifluoromethyl Group Role :

  • The trifluoromethyl (-CF3) substituent in all compared compounds improves metabolic stability by resisting oxidative degradation. It also enhances hydrophobic interactions with enzyme active sites (e.g., COX-1/2), a feature critical for NSAID efficacy .

Docking Studies :

  • AutoDock Vina simulations suggest etofenamate’s hydroxyethoxy group forms hydrogen bonds with COX-2 residues (e.g., Arg-120), which are absent in the target compound. This may explain etofenamate’s higher clinical potency despite similar core structures .

Synthetic Considerations :

  • Synthesis routes for analogous compounds (e.g., cyclization with polyphosphoric acid in ) highlight the versatility of benzoate derivatives. The target compound’s isopropyl ester may simplify synthesis compared to etofenamate’s more complex esterification steps .

Biological Activity

Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, a compound with the molecular formula C17_{17}H16_{16}F3_3NO2_2 and a molecular weight of 323.31 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known for enhancing biological activity through increased lipophilicity and metabolic stability. The presence of this group can significantly influence the compound's interaction with biological targets, making it a subject of interest in drug development.

1. Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Trifluoromethyl Compounds

Compound NameCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHeLa3.2Cell cycle arrest
This compoundTBDTBD

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in vitro and in vivo. In one study, compounds with similar structures were shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages exposed to lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory responses effectively.

Case Study: Inhibition of Cytokine Release
A recent study evaluated the impact of a related compound on LPS-induced IL-6 production in mouse primary peritoneal macrophages, demonstrating significant inhibition at concentrations as low as 10 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression and inflammation.
  • Cytokine Modulation : The ability to downregulate cytokines suggests a potential for treating inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data indicate favorable absorption characteristics; however, comprehensive studies are needed to establish its safety profile.

Q & A

Basic: What synthetic strategies are recommended for Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves esterification of 2-[3-(trifluoromethyl)anilino]benzoic acid with propan-2-ol. Key steps include:

  • Coupling Agents : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to activate the carboxyl group for ester formation .
  • Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield .
    Optimization Tip : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and adjust stoichiometry (1.2:1 alcohol-to-acid ratio) to drive esterification to completion.

Basic: Which spectroscopic techniques are most effective for structural characterization, and what diagnostic signals confirm the target structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the isopropyl methyl doublet at δ 1.2–1.4 ppm and the anilino NH signal (δ 8.5–9.0 ppm, broad singlet) .
    • ¹³C NMR : The ester carbonyl appears at ~168 ppm; the trifluoromethyl group resonates at ~122 ppm (q, J = 288 Hz in ¹⁹F NMR) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 368.1 (calculated for C₁₈H₁₈F₃NO₂).
  • IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm⁻¹ and N-H bend at ~3350 cm⁻¹ .

Advanced: How can X-ray crystallography using SHELX resolve molecular conformation and regiochemistry of the anilino group?

Methodological Answer:

  • Crystal Growth : Slow evaporation of a saturated ethyl acetate solution yields diffraction-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • SHELX Refinement :
    • SHELXT : Solve the phase problem via intrinsic phasing.
    • SHELXL : Refine anisotropic displacement parameters for non-H atoms. Hydrogen bonding between the anilino NH and ester carbonyl (2.8–3.0 Å) confirms regiochemistry .
  • Validation : Check R-factor (<5%) and electron density maps for omitted regions.

Advanced: What in vitro assays are suitable for evaluating bioactivity, particularly in inflammation or ion channel modulation?

Methodological Answer:

  • COX Inhibition Assay : Test IC₅₀ against COX-1/COX-2 using a colorimetric kit (e.g., Cayman Chemical). Compare to flufenamic acid (positive control, IC₅₀ ~1–10 µM) .
  • Ion Channel Studies : Use patch-clamp electrophysiology on Slo2.1-transfected HEK293 cells. Monitor current activation at 1–10 mM compound concentration, referencing niflumic acid’s EC₅₀ (~2.1 mM) .
  • Cytotoxicity Screening : MTT assay on human fibroblasts (48-hour exposure) to rule off-target effects.

Advanced: How does the trifluoromethyl group impact pharmacokinetics, and what computational tools predict metabolic stability?

Methodological Answer:

  • Physicochemical Effects : The CF₃ group increases lipophilicity (logP ~3.7), enhancing membrane permeability but reducing aqueous solubility. Use SwissADME to predict bioavailability radar .
  • Metabolic Stability :
    • CYP450 Metabolism : Run docking simulations (AutoDock Vina) to identify CYP2C9/2C19 binding.
    • In Silico Tools : ADMETlab 2.0 predicts oxidative defluorination as a major metabolic pathway .
  • Half-Life Estimation : Microsomal stability assays (human liver microsomes + NADPH) quantify t₁/₂.

Basic: What purification challenges arise with this compound, and which solvents are optimal for recrystallization?

Methodological Answer:

  • Common Impurities : Unreacted acid (remove via aqueous NaHCO₃ wash) or dimerized byproducts.
  • Recrystallization : Use ethanol/water (7:3 v/v) or acetonitrile. The compound’s melting point (85–88°C) helps assess purity .
  • HPLC Purity Check : C18 column, 70:30 MeCN/H₂O, 1 mL/min flow rate. Target >95% purity for biological assays .

Advanced: How can structural analogs guide SAR studies when bioactivity data conflicts with literature?

Methodological Answer:

  • Analog Comparison : Compare with etofenamate (CAS 30544-47-9), which shares the 2-[3-(trifluoromethyl)anilino]benzoate scaffold but differs in the ester group. Test both compounds in parallel assays to isolate ester moiety effects .
  • Orthogonal Assays : Resolve discrepancies (e.g., COX vs. ion channel activity) by:
    • Repeating assays under standardized conditions (pH 7.4, 37°C).
    • Validating solubility using nephelometry (ensure >100 µM in assay buffer) .
  • Crystallographic Overlay : Superpose structures (Mercury Software) to identify steric/electronic differences impacting target binding .

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